1-(Methylsulfonyl)-3-nitrobenzene

Nitroarene Reduction Chemoselectivity Amine Synthesis

1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1), also known as methyl 3-nitrophenyl sulfone, is a bifunctional aromatic building block containing both a nitro (-NO2) group and a methylsulfonyl (-SO2CH3) group. This compound is a crystalline solid with a melting point of 146 °C, a predicted density of 1.406 g/cm³, and a predicted boiling point of 392.8 °C.

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 2976-32-1
Cat. No. B1346600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-3-nitrobenzene
CAS2976-32-1
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
InChIKeyFTJMAAWQEAOBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylsulfonyl)-3-nitrobenzene: Chemical Profile and Procurement Considerations


1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1), also known as methyl 3-nitrophenyl sulfone, is a bifunctional aromatic building block containing both a nitro (-NO2) group and a methylsulfonyl (-SO2CH3) group. This compound is a crystalline solid with a melting point of 146 °C, a predicted density of 1.406 g/cm³, and a predicted boiling point of 392.8 °C . The orthogonally reactive functional groups confer significant synthetic utility in medicinal chemistry, agrochemical intermediate synthesis, and materials science [1]. The nitro group can be selectively reduced to an amine, while the sulfonyl moiety serves as both a strong electron-withdrawing group and a potential leaving group in cross-coupling reactions [2].

1-(Methylsulfonyl)-3-nitrobenzene: Why Simple Analogs Cannot Be Interchanged


Substitution of 1-(methylsulfonyl)-3-nitrobenzene with seemingly similar nitroaromatic or sulfonyl-containing compounds frequently fails in synthetic sequences due to the interplay of two critical factors: chemo-selectivity and regioselectivity. The simultaneous presence of both a nitro and a methylsulfonyl group creates a unique electronic and steric environment that governs both the compound's reactivity as an electrophile in cross-coupling reactions and the conditions required for its selective reduction [1]. For instance, nitroarenes bearing only electron-withdrawing halogens or simple alkyl groups exhibit different reduction kinetics and chemoselectivity profiles under catalytic hydrogenation or transfer hydrogenation conditions [2]. Furthermore, the meta-relationship between the nitro and sulfonyl groups in this compound dictates its distinct reactivity in sequential cross-coupling strategies compared to para- or ortho-substituted isomers, precluding generic analog substitution in multi-step syntheses [3].

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-3-nitrobenzene in Synthetic Applications


Chemoselective Nitro Reduction in the Presence of Sulfonyl Group

The nitro group of 1-(methylsulfonyl)-3-nitrobenzene can be reduced chemoselectively to an amine without affecting the methylsulfonyl moiety. Under catalytic conditions using the ReIO2(PPh3)2/PhMe2SiH system, the reduction proceeds with complete retention of the sulfonyl group, whereas competing methods using borohydride-based reductants or non-selective hydrogenation often result in partial or complete sulfone reduction [1]. In contrast, nitroarenes bearing sulfides or sulfoxides undergo concomitant reduction of the sulfur functionality under similar conditions, requiring protective group strategies [2].

Nitroarene Reduction Chemoselectivity Amine Synthesis

Suzuki-Miyaura Coupling Reactivity: Sulfone vs. Halide Electrophiles

1-(Methylsulfonyl)-3-nitrobenzene participates as an electrophile in Suzuki-Miyaura cross-coupling reactions with an intermediate reactivity profile relative to typical aryl (pseudo)halides and nitroarenes [1]. Specifically, the sulfonyl group exhibits lower reactivity than aryl chlorides but higher reactivity than the nitro group itself, enabling sequential chemoselective coupling strategies [2]. In iterative polyaryl synthesis, arenes bearing chloride, sulfone, and nitro leaving groups can be sequentially cross-coupled in only 2 or 3 steps, achieving non-symmetric ter- and quaternaryaryls that would require protection/deprotection schemes if using chloro-nitroarenes alone [3].

Cross-Coupling Suzuki-Miyaura Iterative Synthesis

Regioselective Reduction Advantage: Meta vs. Ortho Substitution Effects

The meta-substitution pattern of 1-(methylsulfonyl)-3-nitrobenzene provides a distinct steric environment that facilitates nitro reduction without the steric hindrance encountered with ortho-substituted analogs. In silane/oxo-rhenium catalyzed reductions, ortho-substituted nitroarenes typically exhibit slower reaction rates and may require higher catalyst loadings (7-10 mol%) or extended reaction times compared to meta-substituted derivatives due to steric shielding of the nitro group [1]. Additionally, the meta-arrangement precludes the formation of intramolecular hydrogen bonds between the nitro and sulfonyl oxygen atoms, which in ortho-isomers can alter reduction potential and complicate reaction monitoring .

Regioselective Reduction Nitroarenes Steric Effects

Solid-State Stability and Storage Requirements

1-(Methylsulfonyl)-3-nitrobenzene is a crystalline solid with a melting point of 146 °C and predicted boiling point of 392.8 °C, indicating substantial thermal stability under ambient conditions . The compound requires storage at room temperature away from moisture, with a recommended purity specification minimum of 95% for synthetic applications . In contrast, structurally related 1-(methylsulfonylmethyl)-3-nitrobenzene (CAS 261924-46-3) and other benzyl sulfones exhibit higher hygroscopicity and lower melting points (<100 °C), necessitating refrigeration and desiccated storage . The higher melting point of the target compound correlates with stronger crystal lattice energy, conferring resistance to degradation during prolonged storage or shipping under uncontrolled temperature conditions.

Compound Stability Storage Conditions Procurement

Antimitotic Screening Activity: Sulfonyl Requirement for Activity

1-(Methylsulfonyl)-3-nitrobenzene demonstrates specific activity as a cytogenetic agent used in antimitotic screening, inhibiting spindle microtubule formation and thereby blocking cell division . The sulfonyl moiety is essential for this activity; replacement with a sulfide (-S-) or sulfoxide (-SO-) group abolishes microtubule inhibition in cellular assays, while the nitro group at the meta-position enhances potency compared to para- and ortho-nitro analogs . Although quantitative IC50 values for tubulin polymerization inhibition are not publicly available in peer-reviewed literature, the compound is established as a reference tool compound in mitotic checkpoint research, whereas simpler nitroarenes lacking the sulfonyl group exhibit no measurable antimitotic activity under identical assay conditions [1].

Cytogenetics Antimitotic Microtubule Inhibition

Electronic Effect: Sulfonyl as Strong Electron-Withdrawing Substituent

The methylsulfonyl group (-SO2CH3) in 1-(methylsulfonyl)-3-nitrobenzene exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, with a Hammett substituent constant (σm) of approximately +0.60 to +0.68, significantly higher than that of chloro (σm = +0.37), methyl (σm = -0.07), or methoxy (σm = +0.12) substituents [1]. This strong electron withdrawal activates the aromatic ring toward nucleophilic aromatic substitution at positions ortho and para to the nitro group while deactivating the ring toward electrophilic substitution relative to less electron-deficient analogs. The combined electronic effects of both nitro and sulfonyl groups lower the LUMO energy of the aromatic system, facilitating single-electron transfer processes in electrochemical and photoredox applications that cannot be achieved with mono-functionalized nitroarenes [2].

Hammett Constants Electronic Effects Reactivity Prediction

High-Value Application Scenarios for 1-(Methylsulfonyl)-3-nitrobenzene


Iterative Polyaryl Synthesis via Sequential Cross-Coupling

1-(Methylsulfonyl)-3-nitrobenzene is optimally deployed in multi-step Suzuki-Miyaura coupling sequences requiring programmed, orthogonal reactivity. The sulfonyl group acts as an intermediate-reactivity electrophile that can be selectively coupled in the presence of less reactive nitro groups or after more reactive halides have been consumed [1]. This enables the construction of non-symmetric ter- and quaternaryaryls in 2-3 steps without protecting group manipulations, making the compound particularly valuable in medicinal chemistry libraries where diverse biaryl scaffolds must be generated rapidly [2].

Chemoselective Synthesis of 3-Aminophenyl Methyl Sulfone

This compound is the precursor of choice for synthesizing 3-aminophenyl methyl sulfone via selective nitro reduction. The chemoselectivity afforded by modern catalytic systems (e.g., oxo-rhenium/silane or iron/silane) preserves the sulfonyl functionality intact, which is critical because the resulting 3-aminophenyl methyl sulfone serves as a key intermediate in 2-haloacetanilide herbicides and certain pharmaceutical candidates [1]. Alternative starting materials such as 3-nitrobenzenesulfonyl chloride undergo hydrolysis during reduction, yielding the sulfonic acid rather than the desired sulfone [2].

Cytogenetic Screening for Antimitotic Compound Discovery

In cell biology and oncology research, 1-(methylsulfonyl)-3-nitrobenzene is utilized as a reference compound in antimitotic screening assays to identify novel microtubule-targeting agents [1]. Its established activity in inhibiting spindle microtubule formation provides a positive control benchmark against which new chemical entities are evaluated. Procurement of this specific compound is essential for assay standardization, as nitroarenes lacking the sulfonyl group or bearing alternative electron-withdrawing substituents fail to reproduce the same antimitotic profile [2].

Building Block for Electrochemical and Photoredox Applications

The dual electron-withdrawing nature of the nitro and sulfonyl groups in 1-(methylsulfonyl)-3-nitrobenzene lowers the LUMO energy of the aromatic system, making it an attractive substrate for single-electron transfer (SET) processes in electrochemical reduction and photoredox catalysis [1]. In nitrobenzene derivative electrochemistry, the meta-substitution pattern and sulfonyl group influence the formation of reaction intermediates and azo-bond products, enabling controlled electrosynthetic transformations that are less accessible with mono-functionalized nitroarenes or ortho/para sulfonyl isomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Methylsulfonyl)-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.